1-(Difluoromethoxy)-2,3-difluorobenzene is a halogenated aromatic compound characterized by the presence of difluoromethoxy and difluorobenzene groups. Its molecular formula is , and it has a molecular weight of approximately 210.09 g/mol. This compound is significant in various chemical applications due to its unique properties imparted by the fluorine atoms, which enhance its reactivity and biological activity.
1-(Difluoromethoxy)-2,3-difluorobenzene falls under the classification of organofluorine compounds, which are organic compounds that contain fluorine atoms. These compounds are often utilized in pharmaceuticals, agrochemicals, and materials science due to their distinct physical and chemical properties. The compound can be sourced from chemical suppliers or synthesized in laboratory settings.
The synthesis of 1-(difluoromethoxy)-2,3-difluorobenzene can be achieved through several methods:
The synthesis often requires precise control of reaction parameters such as temperature, pressure, and solvent choice to optimize yield and minimize side reactions. For example, reactions may be performed in inert solvents like dichloromethane at low temperatures to enhance selectivity.
1-(Difluoromethoxy)-2,3-difluorobenzene features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a difluoromethoxy group at the 1 position. The canonical SMILES representation of this compound is C1=C(C=C(C(=C1OC(F)F)F)F)F
.
1-(Difluoromethoxy)-2,3-difluorobenzene can participate in various chemical reactions:
The specific conditions for these reactions vary widely depending on the desired outcome. For instance, nucleophilic substitutions typically require polar aprotic solvents to stabilize the transition state.
The mechanism of action for 1-(difluoromethoxy)-2,3-difluorobenzene involves its interaction with biological targets through various pathways:
The specific pathways involved are highly dependent on the context of application, particularly in medicinal chemistry where it may serve as a lead compound for drug development .
1-(Difluoromethoxy)-2,3-difluorobenzene has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: